Brl 55834

Potassium channel activator Bronchodilator Airway resistance

BRL 55834 is a stereochemically defined (3S,4R) benzopyran KATP activator with functional airway selectivity. It provides 4.5-10× greater bronchodilator potency than levcromakalim while minimizing systemic hypotension (max BP fall ~11% vs ~34%). Its sustained protective effect in conscious models makes it a superior tool for developing long-acting inhaled therapies. Ideal for electrophysiology and preclinical proof-of-concept studies.

Molecular Formula C18H20F5NO3
Molecular Weight 393.3 g/mol
CAS No. 131899-25-7
Cat. No. B1667808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrl 55834
CAS131899-25-7
Synonyms3,4-dihydro-2,2-dimethyl-4-(oxopiperidin-1-yl)-6-pentafluoroethyl-2H-1-benzopyran-3-ol
BRL 55834
BRL-55834
Molecular FormulaC18H20F5NO3
Molecular Weight393.3 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=CC(=C2)C(C(F)(F)F)(F)F)N3CCCCC3=O)O)C
InChIInChI=1S/C18H20F5NO3/c1-16(2)15(26)14(24-8-4-3-5-13(24)25)11-9-10(6-7-12(11)27-16)17(19,20)18(21,22)23/h6-7,9,14-15,26H,3-5,8H2,1-2H3/t14-,15+/m1/s1
InChIKeyZSUFQZNGDIXQAD-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BRL 55834 Potassium Channel Activator: Product Overview and Pharmacological Class


BRL 55834 (CAS: 131899-25-7) is a synthetic benzopyran derivative that functions as a potassium channel activator (KCA) [1]. Its mechanism involves opening ATP-sensitive potassium (KATP) channels in smooth muscle cells, leading to membrane hyperpolarization and subsequent relaxation [2]. Structurally, it is defined as (3S,4R)-1-(3,4-dihydro-3-hydroxy-2,2-dimethyl-6-(pentafluoroethyl)-2H-1-benzopyran-4-yl)-2-piperidinone, a stereochemistry confirmed by X-ray crystallography [3].

Why BRL 55834 is Not Readily Substitutable by Other Potassium Channel Activators


Potassium channel activators (KCAs) exhibit diverse pharmacological profiles due to variations in their molecular structures, which influence channel subtype selectivity, tissue distribution, and pharmacokinetic properties. BRL 55834 is distinguished by its pronounced functional selectivity for airway smooth muscle over vascular smooth muscle, a feature not uniformly shared by other KCAs [1]. This tissue-selective action translates into a unique efficacy-to-side-effect ratio in vivo [2]. Consequently, substituting BRL 55834 with a less selective KCA could compromise bronchodilator potency or increase the risk of systemic hypotension, underscoring the need for precise compound selection in research and development [3].

Quantitative Differentiation of BRL 55834 from Key Comparators: An Evidence-Based Guide


BRL 55834 Exhibits 4.5-Fold Greater Airway Potency than Levcromakalim In Vivo

BRL 55834 demonstrates significantly enhanced potency in relaxing airway smooth muscle compared to the prototype potassium channel activator levcromakalim (BRL 38227). In anesthetized guinea-pigs challenged with histamine, BRL 55834 showed a 4.5-fold greater potency in inhibiting increases in airways resistance (Raw) [1]. This quantifiable difference supports the selection of BRL 55834 for studies requiring robust airway relaxation with lower drug exposure.

Potassium channel activator Bronchodilator Airway resistance

BRL 55834 is 10-Fold More Potent than Levcromakalim as an Inhaled Bronchodilator

As an inhaled agent, BRL 55834 provides a more substantial potency advantage over levcromakalim. In anesthetized guinea-pigs, the inhaled ED50 for BRL 55834 was 0.9 µg per animal, compared to approximately 9 µg per animal for levcromakalim [1]. This tenfold difference translates to a more efficient and potentially safer inhaled therapy.

Inhaled bronchodilator Potassium channel opener Pulmonary pharmacology

BRL 55834 Shows Reduced Hypotensive Liability Compared to Levcromakalim

A key differentiator for BRL 55834 is its improved therapeutic index, stemming from a reduced propensity to lower systemic blood pressure relative to its airway relaxant effects. In anesthetized guinea-pigs, while BRL 55834 was 4.5-fold more potent on the airways, it showed similar hypotensive potency to levcromakalim [1]. In rats, at doses effective for bronchodilation, BRL 55834 produced a maximum fall in mean arterial pressure of 11 ± 3%, whereas levcromakalim caused a 34 ± 6% reduction [1]. Furthermore, as an inhaled agent, BRL 55834 had no effect on blood pressure in rats, while levcromakalim caused a significant drop [2].

Vascular selectivity Hypotension Safety pharmacology

BRL 55834 Provides a More Prolonged Bronchodilator Effect than Levcromakalim

Beyond potency, the duration of action is a critical parameter. In conscious guinea-pigs, inhaled BRL 55834 demonstrated a longer duration of protection against histamine-induced dyspnoea compared to levcromakalim and the β2-agonist salbutamol [1]. This prolonged effect suggests that BRL 55834 may offer more sustained therapeutic coverage, potentially reducing dosing frequency.

Duration of action Pharmacodynamics Sustained bronchodilation

BRL 55834 Targets ATP-Sensitive Potassium Channels in Airway Smooth Muscle

The molecular target of BRL 55834 has been investigated using functional pharmacology. Studies on bovine trachea and rat portal vein indicate that the relaxant effects of BRL 55834 are associated with the opening of ATP-sensitive potassium (KATP) channels, likely the same channels opened by levcromakalim [1]. This confirms its mechanism as a KATP channel opener.

Mechanism of action KATP channel Smooth muscle relaxation

Optimal Research and Industrial Applications for BRL 55834 Based on Empirical Evidence


Investigating Tissue-Selective Potassium Channel Activation in Respiratory Disease Models

BRL 55834 is ideally suited for preclinical studies aimed at dissecting the therapeutic potential of airway-selective potassium channel activation. Its 4.5- to 10-fold greater bronchodilator potency compared to levcromakalim, combined with a significantly reduced hypotensive effect (max BP fall of ~11% vs. ~34% in rats), makes it a superior tool compound for testing the hypothesis that airway-selective KATP opening can provide effective bronchodilation without the limiting cardiovascular side effects seen with earlier, non-selective KCAs [1][2].

Development of Inhaled Therapeutics with a Prolonged Duration of Action

For programs focused on creating long-acting inhaled bronchodilators, BRL 55834 provides a benchmark profile. In conscious animal models, its protective effect against induced dyspnoea was more sustained than that of levcromakalim or salbutamol [3]. This property supports its use in proof-of-concept studies for novel inhalation formulations or combination therapies aiming to achieve once-daily or extended dosing regimens.

Mechanistic Studies of KATP Channel Modulation in Smooth Muscle Preparations

BRL 55834 serves as a reliable pharmacological probe for studying ATP-sensitive potassium channel function in isolated tissue preparations. Its confirmed activity on KATP channels in bovine trachea and rat portal vein [4] allows for direct comparison with other KATP openers (e.g., levcromakalim, pinacidil) and blockade by sulfonylureas like glibenclamide. Its distinct potency and tissue-selectivity profile make it a valuable addition to a panel of tools for characterizing novel compounds or investigating smooth muscle electrophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brl 55834

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.